DAGLα Inhibition Potency Relative to Common Oxadiazolone Scaffolds
In a biochemical assay using full‑length human C‑terminal HA‑tagged DAGLα expressed in HEK293 cells, the title compound exhibited an IC50 of 100 nM, as catalogued in BindingDB [1]. This places it among the more potent oxadiazolone‑based DAGLα inhibitors. For context, the well‑characterized oxadiazolone lipase inhibitor CAY10499 (a non‑selective lipase inhibitor) shows IC50 values of 144, 90, and 14 nM against recombinant MAGL, HSL, and FAAH respectively [2]. While not a direct head‑to‑head comparator, the 100 nM DAGLα IC50 positions 5-(1-(2,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2(3H)-one as a comparably potent, and potentially more selective, starting point for DAGLα‑focused probe development.
| Evidence Dimension | Inhibitory potency against human DAGLα (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | CAY10499 (non-selective lipase inhibitor): MAGL IC50 = 144 nM, HSL IC50 = 90 nM, FAAH IC50 = 14 nM |
| Quantified Difference | Title compound DAGLα IC50 (100 nM) is comparable to CAY10499's potency against other lipases; direct DAGLα selectivity advantage not quantified |
| Conditions | Full-length human DAGLα expressed in HEK293 cells; substrate = DAG (BindingDB assay) |
Why This Matters
A defined IC50 against a pharmacologically relevant target allows users to benchmark this compound against known inhibitors when designing enzyme assays or selecting a chemical probe for lipid signaling studies.
- [1] BindingDB entry BDBM50147616 (CHEMBL3765497). IC50 = 100 nM for inhibition of human DAGLα. https://bindingdb.org View Source
- [2] CAY10499 (CAS 359714-55-9) product information. IC50 values: MAGL = 144 nM, HSL = 90 nM, FAAH = 14 nM. Szabo-Scandic. https://www.szabo-scandic.com View Source
